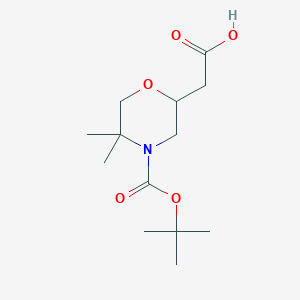

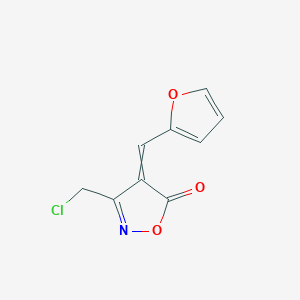

![molecular formula C9H6BrNO2S B1392423 Methyl 6-bromobenzo[d]thiazole-2-carboxylate CAS No. 1187928-41-1](/img/structure/B1392423.png)

Methyl 6-bromobenzo[d]thiazole-2-carboxylate

Overview

Description

“Methyl 6-bromobenzo[d]thiazole-2-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as "methyl 6-bromo-1,3-benzothiazole-2-carboxylate" .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H6BrNO2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 272.12 . It is a solid at room temperature . The compound has a high gastrointestinal absorption and is BBB permeant . It is soluble with a solubility of 0.0324 mg/ml .Scientific Research Applications

1. Non-Covalent Interactions in Organic Chemistry

A study by Jin et al. (2012) focuses on the non-covalent interactions between organic bases like 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives, providing insights into the binding mechanisms involving compounds like Methyl 6-bromobenzo[d]thiazole-2-carboxylate. This research highlights its role in forming supramolecular assemblies through hydrogen bonding and other noncovalent interactions, contributing to our understanding of molecular synthesis and crystalline compound characterization (Jin et al., 2012).

2. Development of New Organic Compounds

Haroon et al. (2019) synthesized derivatives related to this compound, focusing on their spectroscopic characterization and potential applications in nonlinear optical (NLO) properties. This research indicates the significance of such compounds in technological applications, suggesting their usefulness in materials science and engineering (Haroon et al., 2019).

3. Drug Discovery and Synthesis

Durcik et al. (2020) described a method for synthesizing derivatives of this compound as building blocks in drug discovery. This highlights the compound's role in medicinal chemistry, offering potential for the development of new drugs and bioactive molecules (Durcik et al., 2020).

4. Biomimetic Synthesis in Organic Chemistry

Blunt et al. (2015) performed a biomimetic oxidative route to synthesize compounds including this compound derivatives. This research showcases the application of biomimetic principles in creating complex organic molecules, which can be vital for understanding natural product synthesis and developing new synthetic methodologies (Blunt et al., 2015).

5. Exploration of Chemical Space in Molecular Design

The synthesis of this compound derivatives, as reported by Shafi et al. (2021), demonstrates its role in exploring the chemical space around the molecule. This research is crucial for designing and developing new molecular systems with diverse bioactivities and properties (Shafi et al., 2021).

Safety and Hazards

Mechanism of Action

Please consult a professional chemist or pharmacologist for more specific and detailed information about this compound. They may have access to more specialized databases or publications where this information could be available. If you’re conducting research on this compound, please ensure to follow all relevant safety protocols. This compound is labeled with hazard statements H302 and H319, indicating that it may be harmful if swallowed and may cause serious eye irritation .

properties

IUPAC Name |

methyl 6-bromo-1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRMISDDHIOACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(S1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696265 | |

| Record name | Methyl 6-bromo-1,3-benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187928-41-1 | |

| Record name | Methyl 6-bromo-1,3-benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

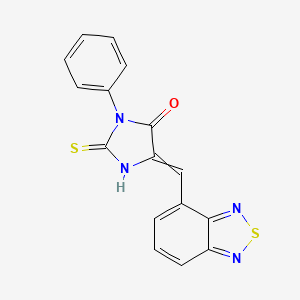

![5-[(3-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392342.png)

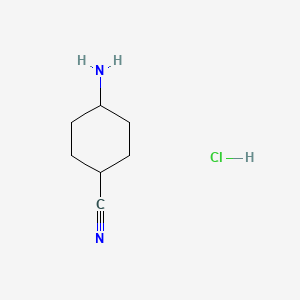

![3-Phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392343.png)

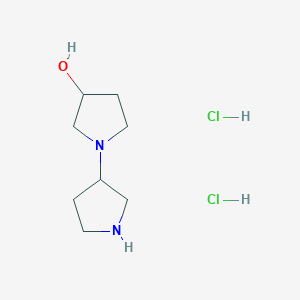

![3-(Chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392347.png)

![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)

![(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1392361.png)

![4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392362.png)

![3-Phenyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392363.png)